molecular formula C6H12ClNO3 B3380068 Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride CAS No. 1807938-48-2

Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride

Cat. No. B3380068
CAS RN: 1807938-48-2
M. Wt: 181.62
InChI Key: INFAGHWRLYMQRH-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly used in biochemical and physiological research, as it has been found to have a range of effects on cellular processes and signaling pathways. In

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Novel Derivatives : Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride has been utilized in the synthesis of various novel derivatives. For instance, Zelisko et al. (2015) synthesized rel-(5R,5aR,11bS)-2,6-dioxo-3,5a,6,11b-tetrahydro-2Н,5H-chromeno[4′,3′:4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid derivatives using a hetero-Diels–Alder reaction (Zelisko et al., 2015).

  • Carbapenem Biosynthesis : In the field of biosynthesis, Stapon et al. (2003) confirmed the stereochemical assignments and the role of CarC in the ring stereoinversion process from L-proline, which is related to the structural synthesis of carbapenem, a class of beta-lactam antibiotics (Stapon, Li, & Townsend, 2003).

Advanced Materials and Molecular Structure

  • Inclusion Compound Structures : The research by Dega-Szafran et al. (2002) involved analyzing the crystal structure of bis(N-methylmorpholine betaine) hydrochloride, which provides insights into molecular interactions and hydrogen bonding in inclusion compounds (Dega-Szafran et al., 2002).

Medicinal Chemistry

  • Anticancer Activity : Lozynskyi et al. (2014) synthesized new thiopyrano[2,3-d]thiazoles based on cinnamic acid amides and evaluated their anticancer activity in vitro. These compounds are structurally related to rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride (Lozynskyi, Zimenkovsky, & Lesyk, 2014).

Photodynamic Therapy and Imaging

  • Near-Infrared Photosensitizer Development : Patel et al. (2016) conducted studies on the synthesis and biological efficacy of near-infrared photosensitizers for fluorescence imaging and photodynamic therapy of cancer. These studies involve complex organic syntheses where molecules like rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride could play a role (Patel et al., 2016).

properties

IUPAC Name

(3R,5R)-5-methylmorpholine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-4-2-10-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFAGHWRLYMQRH-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC[C@@H](N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 2
Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 3
Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 4
Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 5
Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 6
Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.